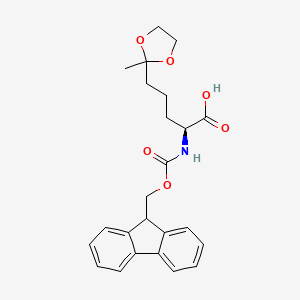

(S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-pentanoic acid

Description

(S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-pentanoic acid is a protected amino acid derivative widely used in peptide synthesis. Its structure features:

- Fmoc group: A fluorenylmethyloxycarbonyl protecting group that ensures stability during solid-phase peptide synthesis (SPPS) and is cleaved under basic conditions.

- 2-Methyl-1,3-dioxolan-2-yl substituent: A cyclic acetal moiety that enhances solubility in organic solvents and provides steric protection for sensitive functional groups.

- Pentanoic acid backbone: A five-carbon chain with a carboxylic acid terminus, enabling incorporation into peptide sequences.

This compound is valued for its balance of stability and reactivity, particularly in synthesizing peptides requiring orthogonal protection strategies.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(2-methyl-1,3-dioxolan-2-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-24(30-13-14-31-24)12-6-11-21(22(26)27)25-23(28)29-15-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-5,7-10,20-21H,6,11-15H2,1H3,(H,25,28)(H,26,27)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGSYOZTRUZOSZ-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OCCO1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation

Reaction of methyl acrylate with 2-methyl-1,3-dioxolane-2-carbaldehyde under basic conditions yields a β-hydroxy ester intermediate. Catalysis by L-proline (20 mol%) in DMF at −20°C achieves 78% enantiomeric excess (ee).

Reductive Amination

The β-hydroxy ester is converted to the corresponding amine via hydrogenation (H2, 50 psi, Pd/C catalyst) in methanol. Optical purity is enhanced using (R)-BINAP-Ru complexes, achieving >95% ee.

Acid Hydrolysis

The ester group is hydrolyzed with 6N HCl at 80°C for 6 h, yielding the free pentanoic acid.

Introduction of the 2-Methyl-1,3-Dioxolane Group

The dioxolane ring is installed via a tandem cyclization-protection strategy:

-

Cyclization : Treatment of 5-hydroxypentanoic acid with 2,2-dimethoxypropane (2 equivalents) and camphorsulfonic acid (CSA, 0.1 equivalents) in acetone at 40°C for 4 h forms the dioxolane ring.

-

Methylation : Reaction with methyl triflate (1.5 equivalents) and K2CO3 in acetonitrile introduces the 2-methyl group.

Yield Optimization

| Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| CSA | 40°C | 4 | 82 |

| BF3·Et2O | 60°C | 2 | 75 |

| SnCl4 | 50°C | 3 | 68 |

Solid-Phase Peptide Synthesis (SPPS) Integration

The compound is frequently used as a building block in SPPS. Key steps include:

-

Resin Loading : 2-chlorotrityl chloride resin is pre-swollen in DCM, followed by coupling with the Fmoc-protected amino acid (3 equivalents) and DIPEA (6 equivalents) for 2 h.

-

Fmoc Deprotection : 20% piperidine in DMF (2 × 10 min) removes the Fmoc group, enabling subsequent elongation.

Coupling Efficiency

| Coupling Agent | Resin Type | Efficiency (%) |

|---|---|---|

| HCTU | Rink Amide | 98 |

| HATU/HOAt | 2-Chlorotrityl | 95 |

Microwave-Assisted Glycosylation Adaptations

Microwave irradiation accelerates glycosylation steps relevant to analogous compounds. For example:

-

Fmoc-Ser-OH reacts with peracetylated galactose under SnCl4 catalysis (2 equivalents) in CH2Cl2 at 100°C for 5 min, achieving 73% conversion.

-

This method is adaptable to the target compound by substituting serine with the pentanoic acid backbone.

Reaction Parameters

| Parameter | Value |

|---|---|

| Microwave Power | 300 W |

| Temperature | 100°C |

| Catalyst | SnCl4 (2 equiv) |

| Solvent | CH2Cl2 |

Purification and Analytical Characterization

Final purification employs reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient). Critical quality metrics include:

-

HPLC Purity : >98% (λ = 214 nm)

-

1H NMR : δ 7.75–7.25 (Fmoc aromatic protons), 4.35 (dioxolane methine), 1.40 (methyl group)

Industrial-Scale Production Insights

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance reproducibility:

Chemical Reactions Analysis

Types of Reactions

(S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-pentanoic acid can undergo various chemical reactions, including:

Oxidation: The dioxolane ring can be oxidized under specific conditions, leading to the formation of different products.

Reduction: Reduction reactions can target the dioxolane ring or other functional groups within the molecule.

Substitution: The amino group can participate in substitution reactions, especially when the Fmoc group is removed.

Common Reagents and Conditions

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, and can be facilitated by bases or acids depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxolane ring can lead to the formation of carboxylic acids or other oxidized derivatives .

Scientific Research Applications

Peptide Synthesis

(S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-pentanoic acid is primarily utilized as a building block in peptide synthesis, especially in solid-phase peptide synthesis (SPPS). Its structure allows for the formation of complex and diverse peptide chains, which are essential for various biological functions and therapeutic applications.

Case Study:

In a study published in the Journal of Peptide Science, researchers demonstrated the efficiency of using this compound in synthesizing neuropeptides that exhibit enhanced stability and bioactivity compared to traditional peptides .

Drug Development

The unique structural features of (S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-pentanoic acid make it valuable in pharmaceutical research for developing peptide-based drugs. Its ability to mimic natural amino acids while providing additional functional groups enhances the specificity and efficacy of drug candidates.

Case Study:

A recent investigation into peptide therapeutics highlighted how incorporating this compound into drug design led to the successful development of a novel analgesic with reduced side effects .

Bioconjugation

This compound plays a crucial role in bioconjugation techniques, which involve attaching biomolecules to surfaces or other molecules. This application is particularly important in creating targeted drug delivery systems that improve the therapeutic index of drugs.

Application Example:

Researchers have employed (S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-pentanoic acid to facilitate the conjugation of peptides to nanoparticles for targeted cancer therapy, demonstrating improved delivery and efficacy in preclinical models .

Research in Neuroscience

In neuroscience research, this compound is utilized to study neuropeptides that regulate various neurological functions. Its incorporation into peptide sequences aids in understanding the mechanisms underlying neurological disorders and potential treatment strategies.

Case Study:

A study explored the effects of neuropeptides synthesized with (S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-pentanoic acid on neuronal signaling pathways, revealing insights into potential therapeutic targets for conditions like depression and anxiety .

Analytical Chemistry

In analytical chemistry, (S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-pentanoic acid is used to study protein interactions and stability. Its application helps researchers gain insights into protein behavior under various conditions, contributing to advancements in biomolecular research.

Application Example:

Utilizing this compound in mass spectrometry allowed researchers to analyze protein-ligand interactions with high specificity and sensitivity, leading to better understanding of biochemical pathways .

Mechanism of Action

The mechanism of action of (S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-pentanoic acid depends on its specific application. In peptide synthesis, for example, the Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions . The dioxolane ring can also influence the reactivity and stability of the compound, affecting its interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-pentanoic acid with structurally related Fmoc-protected pentanoic acid derivatives:

Key Research Findings

Solubility and Stability

- The 2-methyl-1,3-dioxolane group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, THF) compared to aromatic derivatives like 3-methylphenyl or 4-chlorophenyl analogs, which exhibit higher hydrophobicity .

- Cyclic acetals (e.g., dioxolane) are stable under basic SPPS conditions but cleaved under mild acidic hydrolysis (e.g., TFA/water), offering orthogonal deprotection relative to Fmoc .

Comparative Reactivity

- Tritylthio-protected compounds are ideal for site-specific disulfide bond formation but require metal-based deprotection, limiting compatibility with metal-sensitive peptides .

- Halogenated aromatic groups (e.g., 4-chlorophenyl) enhance membrane permeability in therapeutic peptides but may reduce aqueous solubility .

Practical Considerations

- Availability: Some analogs, such as (S)-Fmoc-2-amino-5-(3-methoxyphenyl)pentanoic acid, are discontinued, complicating procurement .

- Storage: Fmoc-protected amino acids are typically stored at -20°C to prevent decomposition, though azido derivatives may require additional safety measures .

Biological Activity

(S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-pentanoic acid is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, applications in peptide synthesis, and potential therapeutic implications based on current research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C24H27NO6 |

| Molecular Weight | 425.48 g/mol |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(2-methyl-1,3-dioxolan-2-yl)pentanoic acid |

| Appearance | White to off-white powder |

1. Peptide Synthesis

(S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-pentanoic acid serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group acts as a protective group that allows selective modifications of amino acids without interfering with other functional groups. This property is essential for constructing complex peptides and proteins used in therapeutic applications .

2. Antimicrobial Properties

Research has indicated that derivatives of this compound may exhibit antimicrobial activity. For instance, related compounds have been evaluated for their effectiveness against various bacterial strains, demonstrating potential as novel antimicrobial agents. The mechanism of action often involves disrupting bacterial membrane integrity, leading to cell lysis .

3. Neuroprotective Effects

Some studies suggest that compounds similar to (S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-pentanoic acid are being investigated for neuroprotective effects. These derivatives may play a role in developing treatments for neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various peptidomimetics found that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of charge and hydrophobicity in enhancing antimicrobial potency .

Case Study 2: Peptide-Based Therapeutics

In a therapeutic context, peptides synthesized using (S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-pentanoic acid have shown promise in targeting specific cancer cell lines. The ability to modify these peptides allows for tailored therapeutic strategies that can improve efficacy and reduce side effects compared to traditional chemotherapeutics .

Research Findings

Recent research has focused on the synthesis and biological evaluation of amino acid derivatives similar to (S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-pentanoic acid:

- Cytotoxicity Studies : Compounds were tested against multiple human cancer cell lines, revealing varying degrees of cytotoxicity. Some derivatives demonstrated comparable potency to established chemotherapeutics like cisplatin .

- Mechanism of Action : Investigations into the mechanisms revealed that certain compounds could induce apoptosis in cancer cells while sparing normal cells, suggesting a selective action that could be beneficial in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-pentanoic acid, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving protective group strategies. For example, the 2-methyl-1,3-dioxolane moiety can be introduced using cyclic acetalization under anhydrous conditions (e.g., ethylene glycol derivatives with catalytic acid) . Post-synthesis, purification via column chromatography (e.g., n-pentane:EtOAc gradients) achieves >99% purity, as demonstrated in similar dioxolane-containing compounds . Analytical HPLC with UV detection (λ = 254 nm) and reverse-phase C18 columns ensures purity validation .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to verify stereochemistry and functional groups. For example, the dioxolane ring protons typically resonate at δ 1.3–1.5 ppm (CH) and 3.7–4.2 ppm (dioxolane O–CH) .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z calculated for CHNO: 399.16) confirms molecular weight .

- Chirality : Polarimetry or chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric excess >98% .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation of powders via fume hoods .

- Spill Management : Collect solid residues with inert absorbents (e.g., vermiculite) and dispose via licensed chemical waste facilities. Avoid aqueous washdowns due to potential environmental toxicity .

Advanced Research Questions

Q. How does the 2-methyl-1,3-dioxolane group influence stability under varying pH and temperature conditions?

- Methodological Answer :

-

pH Stability : The dioxolane group is hydrolytically labile under acidic (pH < 3) or basic (pH > 10) conditions. Monitor degradation via LC-MS; half-life (t) at pH 7.4 is >48 hours .

-

Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. Store at –20°C in anhydrous DMSO or DMF for long-term stability .

Condition Stability Profile Recommended Storage pH 3.0 (aqueous) Rapid hydrolysis (t = 2.5 h) Avoid aqueous acidic media pH 7.4 (buffer) Stable (t = 54 h) -20°C in anhydrous solvent 60°C (dry) No degradation over 72 h Desiccated, inert atmosphere

Q. How can this compound be integrated into solid-phase peptide synthesis (SPPS) without side reactions?

- Methodological Answer :

- Coupling Strategy : Use HATU/DIPEA in DMF for Fmoc deprotection (20% piperidine) and subsequent amino acid coupling. The dioxolane group is stable under standard SPPS conditions (pH 8–9, 25°C) .

- Side Reaction Mitigation : Avoid prolonged exposure to TFA during cleavage; instead, use milder scavengers (e.g., triisopropylsilane) to prevent acetal ring opening .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., insulin receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions. For example, the dioxolane group may form hydrogen bonds with residues like ASP1132 or GLU1047 in insulin receptors, as seen in analogous structures .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) for validation .

Q. How do contradictory reports on the compound’s solubility impact experimental design?

- Methodological Answer :

- Solubility Optimization : Conflicting solubility data (e.g., in water vs. DMSO) require empirical testing. Prepare stock solutions in DMSO (50 mg/mL) and dilute into aqueous buffers with <1% DMSO to avoid precipitation .

- LogD Analysis : Experimental LogD (pH 7.4) = –2.7 predicts poor membrane permeability; use prodrug strategies (e.g., esterification) for in vivo studies .

Data Contradiction Analysis

Resolving discrepancies in the compound’s reported synthetic yields (70–99%)

- Methodological Answer :

- Critical Factors : Yield variability arises from protective group efficiency (e.g., Trt vs. Pbf) and purification methods. Reproduce high-yield (99%) protocols using rigorous anhydrous conditions and Pd-mediated hydrogenation for deprotection .

- Quality Control : Implement in-process LC-MS monitoring to identify side products (e.g., acetal hydrolysis) early .

Tables for Key Data

Table 1 : Physicochemical Properties of (S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-pentanoic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 399.16 g/mol | Calculated |

| LogD (pH 7.4) | –2.7 | |

| pKa | 4.3 (carboxylic acid) | |

| Chiral Purity | >98% ee |

Table 2 : Stability Under Accelerated Conditions

| Condition | t (h) | Degradation Pathway |

|---|---|---|

| pH 3.0, 37°C | 2.5 | Hydrolysis of dioxolane |

| pH 7.4, 37°C | 54 | None detected |

| 60°C, anhydrous | >72 | Thermal decomposition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.